molecular formula C19H17N B12538600 2,6-Bis(2-methylphenyl)pyridine CAS No. 697284-14-3

2,6-Bis(2-methylphenyl)pyridine

Cat. No.: B12538600
CAS No.: 697284-14-3
M. Wt: 259.3 g/mol
InChI Key: TUBXYSSNVHUWBE-UHFFFAOYSA-N
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Description

2,6-Bis(2-methylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 2-methylphenyl groups attached to the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-methylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki coupling reaction. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,6-Bis(2-methylphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and the phenyl groups allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(2-benzimidazolyl)pyridine: This compound has benzimidazole groups instead of methylphenyl groups and is used in coordination chemistry and as an anion receptor.

    2,6-Bis(2-pyridyl)pyridine:

Uniqueness

2,6-Bis(2-methylphenyl)pyridine is unique due to the presence of the 2-methylphenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

697284-14-3

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

2,6-bis(2-methylphenyl)pyridine

InChI

InChI=1S/C19H17N/c1-14-8-3-5-10-16(14)18-12-7-13-19(20-18)17-11-6-4-9-15(17)2/h3-13H,1-2H3

InChI Key

TUBXYSSNVHUWBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3C

Origin of Product

United States

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